molecular formula C9H12O2S B1594972 1,3-Dimethoxy-2-(methylthio)benzene CAS No. 33617-67-3

1,3-Dimethoxy-2-(methylthio)benzene

Cat. No.: B1594972
CAS No.: 33617-67-3
M. Wt: 184.26 g/mol
InChI Key: UASQOZQFGVJMFY-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-(methylthio)benzene: is an organic compound with the molecular formula C9H12O2S It is a derivative of benzene, featuring two methoxy groups and one methylthio group attached to the benzene ring

Scientific Research Applications

1,3-Dimethoxy-2-(methylthio)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3-Dimethoxy-2-(methylthio)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethoxybenzene with dimethyl disulfide in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

1,3-Dimethoxy-2-(methylthio)benzene undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like or .

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles like or replace the methoxy groups.

    Reduction: The compound can be reduced using reducing agents like to yield corresponding alcohols or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride, ether solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Substitution: Amino or thiol-substituted benzene derivatives.

    Reduction: Alcohols, thiols.

Mechanism of Action

The mechanism by which 1,3-dimethoxy-2-(methylthio)benzene exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and methylthio groups can influence the compound’s reactivity and binding affinity, making it a versatile molecule for various applications.

Comparison with Similar Compounds

    1,3-Dimethoxybenzene: Lacks the methylthio group, making it less reactive in certain types of reactions.

    2,6-Dimethoxybenzenethiol: Contains thiol groups instead of methylthio, leading to different reactivity and applications.

    1,3-Dimethoxy-4-(methylthio)benzene: Positional isomer with the methylthio group at a different position, affecting its chemical properties and reactivity.

Uniqueness:

1,3-Dimethoxy-2-(methylthio)benzene is unique due to the specific arrangement of methoxy and methylthio groups on the benzene ring. This arrangement imparts distinct chemical properties, making it suitable for specific synthetic and industrial applications. Its ability to undergo a variety of chemical reactions also makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1,3-dimethoxy-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASQOZQFGVJMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345301
Record name 1,3-Dimethoxy-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33617-67-3
Record name 1,3-Dimethoxy-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,3-dimethoxybenzene (1.94 mL, 15 mmol) and TMEDA (2.35 mL, 15.75 mmol) in ether (40 mL) a under nitrogen atmosphere at 0° C. is added dropwise n-BuLi (9.84 mL, 1.6M in hexane, 15.75 mmol). The mixture is stirred at 0° C. for 30 min then dimethyl disulfide (1.33 mL, 15 mmol) is added and stirring is continued at RT for 30 min. The mixture is poured into dilute sulfuric acid and the ether layer is separated. The aqueous is extracted with ether. The ether solutions are combined and washed with water and brine then dried over sodium sulfate. The solvent is removed under reduced pressure to give the title compound as a white solid.
Quantity
1.94 mL
Type
reactant
Reaction Step One
Name
Quantity
2.35 mL
Type
reactant
Reaction Step One
Quantity
9.84 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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